molecular formula C13H18ClNO B1461093 2-chloro-N-(3-methyl-2-phenylbutyl)acetamide CAS No. 1803590-33-1

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide

Cat. No.: B1461093
CAS No.: 1803590-33-1
M. Wt: 239.74 g/mol
InChI Key: DLOSSWWCWDDILT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide is an organic compound with the molecular formula C13H18ClNO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its chloroacetamide functional group attached to a phenyl-substituted butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-2-phenylbutyl)acetamide typically involves the reaction of 3-methyl-2-phenylbutylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methyl-2-phenylbutylamine+chloroacetyl chlorideThis compound+HCl\text{3-methyl-2-phenylbutylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methyl-2-phenylbutylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenyl and butyl groups can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 3-methyl-2-phenylbutylamine and chloroacetic acid.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the phenyl and butyl groups.

Scientific Research Applications

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-2-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl and butyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-phenylethyl)acetamide
  • 2-chloro-N-(3-phenylpropyl)acetamide
  • 2-chloro-N-(4-phenylbutyl)acetamide

Uniqueness

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide is unique due to the presence of the 3-methyl group on the butyl chain, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding interactions with molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(3-methyl-2-phenylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(2)12(9-15-13(16)8-14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOSSWWCWDDILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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